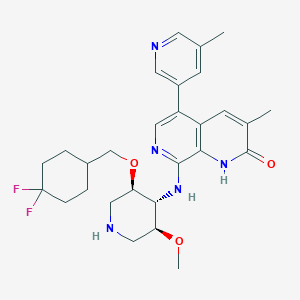

GSK8814

説明

Structure

3D Structure

特性

IUPAC Name |

8-[[(3R,4R,5S)-3-[(4,4-difluorocyclohexyl)methoxy]-5-methoxypiperidin-4-yl]amino]-3-methyl-5-(5-methylpyridin-3-yl)-1H-1,7-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35F2N5O3/c1-16-8-19(11-31-10-16)21-12-33-26(24-20(21)9-17(2)27(36)35-24)34-25-22(37-3)13-32-14-23(25)38-15-18-4-6-28(29,30)7-5-18/h8-12,18,22-23,25,32H,4-7,13-15H2,1-3H3,(H,33,34)(H,35,36)/t22-,23+,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDPMMWAOCCOULO-JBRSBNLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)C2=CN=C(C3=C2C=C(C(=O)N3)C)NC4C(CNCC4OCC5CCC(CC5)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CN=C1)C2=CN=C(C3=C2C=C(C(=O)N3)C)N[C@@H]4[C@H](CNC[C@H]4OCC5CCC(CC5)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35F2N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GSK8814 in Prostate Cancer: An In-Depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK8814 is a potent and selective chemical probe for the bromodomain of ATPase Family AAA Domain-Containing Protein 2 (ATAD2). Emerging research has identified ATAD2 as a significant driver of prostate cancer progression and metastasis, making it a compelling therapeutic target. This technical guide delineates the mechanism of action of GSK8814 in prostate cancer, providing a comprehensive overview of its molecular interactions, cellular effects, and the underlying signaling pathways. This document synthesizes the available preclinical data, outlines key experimental methodologies, and presents visual representations of the core mechanisms to facilitate further research and drug development efforts in this area.

Introduction: ATAD2 - A Key Epigenetic Regulator in Prostate Cancer

ATPase Family AAA Domain-Containing Protein 2 (ATAD2) is an epigenetic reader protein that recognizes and binds to acetylated histones, thereby playing a crucial role in chromatin remodeling and gene transcription.[1][2] In the context of prostate cancer, ATAD2 is frequently overexpressed and its elevated levels are associated with disease progression, metastasis, and poor patient outcomes.[1][2]

The oncogenic role of ATAD2 in prostate cancer is multifaceted, primarily revolving around its interaction with two key drivers of the disease: the Androgen Receptor (AR) and the MYC oncogene.[1][2]

-

Co-activation of the Androgen Receptor: ATAD2 functions as a co-activator for the AR.[2] Upon androgen stimulation, ATAD2 is recruited to AR target genes, enhancing their transcription.[2] This is critical for the proliferation and survival of both androgen-sensitive and castration-resistant prostate cancer cells.[2]

-

Modulation of MYC Activity: ATAD2 expression is associated with the activation of the MYC signaling pathway.[1] There is evidence of a reciprocal regulatory relationship between ATAD2 and MYC, where they can regulate each other's expression, creating a feed-forward loop that promotes tumor growth.[1]

Given its central role in prostate cancer pathogenesis, the selective inhibition of the ATAD2 bromodomain presents a promising therapeutic strategy.

GSK8814: A Potent and Selective ATAD2 Bromodomain Inhibitor

GSK8814 has been identified as a potent and selective chemical probe and inhibitor of the ATAD2 bromodomain.[3][4] Its selectivity is a key feature, allowing for the specific interrogation of ATAD2 function with minimal off-target effects on other bromodomain-containing proteins, such as those in the BET (Bromodomain and Extra-Terminal domain) family.[3][4]

Quantitative Data Summary

The following table summarizes the key quantitative data for GSK8814 based on available preclinical studies.

| Parameter | Value | Cell Line/Assay | Reference |

| IC50 (ATAD2 Bromodomain) | 0.059 µM | Biochemical Assay | [3] |

| pKd (Binding Constant) | 8.1 | Isothermal Titration Calorimetry (ITC) | [4] |

| pKi (BROMOscan) | 8.9 | BROMOscan | [3] |

| pIC50 (ATAD2 vs. BRD4 BD1) | 7.3 vs. 4.6 | TR-FRET Assay | [3][4] |

| Selectivity (ATAD2 over BRD4 BD1) | >500-fold | TR-FRET Assay | [3] |

| IC50 (LNCaP Cell Colony Formation) | 2.7 µM | Colony Formation Assay | [3] |

Mechanism of Action in Prostate Cancer

The primary mechanism of action of GSK8814 in prostate cancer is the competitive inhibition of the ATAD2 bromodomain's interaction with acetylated histones. This disruption of ATAD2's reader function leads to the downstream modulation of key oncogenic signaling pathways.

Signaling Pathway

GSK8814, by inhibiting ATAD2, is proposed to disrupt the transcriptional machinery that drives prostate cancer cell proliferation and survival. The key nodes of this pathway are the Androgen Receptor and MYC.

Cellular Effects in Prostate Cancer Models

Preclinical studies using the androgen-sensitive LNCaP human prostate adenocarcinoma cell line have demonstrated the anti-proliferative effects of GSK8814. Specifically, GSK8814 has been shown to:

-

Inhibit Colony Formation: At a concentration of 20 µM, GSK8814 affects colony formation in LNCaP cells, with an IC50 of 2.7 µM.[3] This indicates an impairment of the cells' ability to undergo sustained proliferation and form colonies.

-

Inhibit Cell Cycle and Division Genes: At high concentrations, GSK8814 inhibits genes involved in the cell cycle and cell division in LNCaP cells.[3] This is consistent with the disruption of MYC-driven transcriptional programs that are critical for cell cycle progression.

At present, there are no publicly available in vivo efficacy studies of GSK8814 in prostate cancer xenograft models. However, studies utilizing shRNA to knockdown ATAD2 in prostate cancer cell lines have shown impaired tumor growth in vivo, supporting the therapeutic potential of ATAD2 inhibition.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of GSK8814 in prostate cancer cells.

Colony Formation Assay

This protocol is a representative method for assessing the long-term proliferative capacity of prostate cancer cells treated with GSK8814.

Objective: To determine the effect of GSK8814 on the ability of single LNCaP cells to form colonies.

Materials:

-

LNCaP cells

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

GSK8814 stock solution (in DMSO)

-

6-well plates

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Staining solution (e.g., 0.5% crystal violet in 25% methanol)

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Harvest LNCaP cells using Trypsin-EDTA and resuspend in complete growth medium.

-

Perform a cell count and dilute the cell suspension to the desired seeding density (e.g., 500-1000 cells/well).

-

Seed the cells into 6-well plates and allow them to adhere overnight in the incubator.

-

-

Treatment with GSK8814:

-

Prepare serial dilutions of GSK8814 in complete growth medium from the stock solution. A vehicle control (DMSO) should also be prepared.

-

Remove the medium from the wells and replace it with the medium containing the different concentrations of GSK8814 or the vehicle control.

-

-

Incubation:

-

Incubate the plates for a period of 10-14 days, or until visible colonies are formed in the control wells.

-

The medium can be carefully replaced with fresh treatment medium every 3-4 days.

-

-

Fixation and Staining:

-

Aspirate the medium and gently wash the wells twice with PBS.

-

Add the fixation solution to each well and incubate for 15-20 minutes at room temperature.

-

Remove the fixation solution and wash the wells with water.

-

Add the crystal violet staining solution to each well and incubate for 20-30 minutes at room temperature.

-

Remove the staining solution and wash the wells with water until the background is clear.

-

Allow the plates to air dry.

-

-

Colony Counting and Analysis:

-

Scan or photograph the plates.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

-

Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the vehicle control.

-

The IC50 value can be determined by plotting the surviving fraction against the log of the GSK8814 concentration.

-

Experimental Workflow for In Vitro Studies

The following diagram illustrates a typical workflow for the in vitro evaluation of GSK8814 in prostate cancer cell lines.

Conclusion and Future Directions

GSK8814 represents a valuable tool for elucidating the role of ATAD2 in prostate cancer and serves as a lead compound for the development of novel therapeutics. Its mechanism of action, centered on the inhibition of the ATAD2 bromodomain, leads to the disruption of critical AR and MYC signaling pathways, resulting in reduced proliferation of prostate cancer cells.

Future research should focus on:

-

In Vivo Efficacy: Evaluating the anti-tumor activity of GSK8814 in various prostate cancer xenograft and patient-derived xenograft (PDX) models is a critical next step.

-

Combination Therapies: Investigating the synergistic potential of GSK8814 with existing prostate cancer therapies, such as androgen deprivation therapy or AR antagonists, could lead to more effective treatment regimens.

-

Biomarker Discovery: Identifying predictive biomarkers of response to ATAD2 inhibition will be crucial for patient stratification in future clinical trials.

-

Resistance Mechanisms: Understanding potential mechanisms of resistance to GSK8814 will inform the development of next-generation ATAD2 inhibitors and strategies to overcome resistance.

The continued investigation of GSK8814 and other ATAD2 inhibitors holds significant promise for the development of novel and effective treatments for patients with advanced prostate cancer.

References

GSK8814: A Technical Guide to a Selective Chemical Probe for the ATAD2 Bromodomain

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATPase Family AAA Domain Containing 2 (ATAD2), also known as ANCCA, is an epigenetic reader protein increasingly recognized as a compelling target in oncology. Its overexpression is correlated with poor prognoses in a variety of cancers, where it functions as a transcriptional co-regulator involved in cell growth and proliferation. ATAD2 contains a highly conserved bromodomain (BRD), a structural motif that recognizes and binds to acetylated lysine residues on histone tails, thereby mediating chromatin remodeling and gene expression. The development of selective chemical probes is crucial for dissecting the specific biological functions of the ATAD2 bromodomain and for validating it as a therapeutic target.

This document provides a comprehensive technical overview of GSK8814, a potent, selective, and cell-permeable chemical probe for the ATAD2 bromodomain. We detail its biochemical and cellular activity, provide methodologies for key experimental assays, and contextualize its utility by mapping the signaling pathways influenced by ATAD2.

Quantitative Data Summary

GSK8814 is distinguished by its high potency for the ATAD2 bromodomain and its remarkable selectivity, particularly against the highly homologous Bromo and Extra Terminal Domain (BET) family of proteins (e.g., BRD4). This high degree of selectivity is critical for ensuring that observed biological effects can be confidently attributed to the inhibition of ATAD2, avoiding confounding phenotypes associated with BET inhibition.[1][2] The key quantitative metrics for GSK8814 and its corresponding inactive enantiomer, GSK8815, are summarized below.

Table 1: In Vitro Potency and Binding Affinity of GSK8814 and GSK8815

| Compound | Target | Assay Type | Parameter | Value | Reference(s) |

| GSK8814 | ATAD2 | Biochemical | IC50 | 0.059 µM | [3] |

| ATAD2 | TR-FRET | pIC50 | 7.3 | [4] | |

| ATAD2B | TR-FRET | pIC50 | 7.7 | [5] | |

| ATAD2 | ITC | pKd (Kd) | 8.1 (8 nM) | [6] | |

| ATAD2 | BROMOscan | pKi | 8.9 | [3][6] | |

| GSK8815 | ATAD2 | TR-FRET | pIC50 | 5.5 | |

| (Negative Control) | ATAD2 | ITC | pKd | 5.5 |

Table 2: Selectivity Profile of GSK8814

| Target | Assay Type | Parameter | Value | Selectivity vs. ATAD2 | Reference(s) |

| BRD4 BD1 | TR-FRET | pIC50 | 4.6 | >500-fold | [3] |

| BRD4 (tandem) | ITC | pKd | <5.3 | >1000-fold | [4] |

| Bromodomain Panel | BROMOscan | - | ≥3.0 logs over 30/33 BRDs | >1000-fold | [5] |

Table 3: Cellular Activity of GSK8814

| Cell Line | Assay Type | Parameter | Value | Reference(s) |

| HEK293 (engineered) | NanoBRET | EC50 | 2 µM | [4][6] |

| LNCaP | Colony Formation | IC50 | 2.7 µM | [3] |

Experimental Workflows and Methodologies

The characterization of a chemical probe like GSK8814 involves a multi-step process, starting from initial biochemical screening to validation of target engagement in a cellular context.

Caption: General experimental workflow for chemical probe validation.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay is used to measure the ability of a test compound to displace a known ligand from the ATAD2 bromodomain.

-

Principle: The assay relies on the energy transfer between a Terbium (Tb)-labeled donor (e.g., anti-GST antibody bound to a GST-tagged ATAD2) and a dye-labeled acceptor (e.g., a biotinylated histone peptide bound to streptavidin-dye). When in proximity, excitation of the donor results in emission from the acceptor. A test compound that displaces the histone peptide disrupts this FRET, leading to a decrease in the acceptor signal.[7][6]

-

Protocol Outline:

-

Reagent Preparation: Dilute recombinant GST-tagged ATAD2, biotinylated acetylated histone H4 peptide, Tb-labeled anti-GST antibody, and streptavidin-dye acceptor (e.g., XL665) in the appropriate assay buffer.[2]

-

Compound Dispensing: Serially dilute GSK8814 in DMSO and dispense into a 384-well low-volume plate.

-

Protein-Ligand Addition: Add a pre-mixed solution of ATAD2, histone peptide, and streptavidin-dye to the wells.

-

Antibody Addition & Incubation: Add the Tb-labeled antibody to initiate the reaction. Incubate the plate at room temperature for 2 hours, protected from light.[6]

-

Data Acquisition: Read the plate on a TR-FRET capable microplate reader, measuring emissions at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).[7]

-

Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

-

Principle: A solution of the ligand (GSK8814) is titrated in small aliquots into a sample cell containing the protein (ATAD2). The instrument's power compensation system measures the heat change associated with each injection. The resulting isotherm is analyzed to derive thermodynamic parameters.[8][9]

-

Protocol Outline:

-

Sample Preparation: Exhaustively dialyze the purified ATAD2 protein against the final ITC buffer. Dissolve GSK8814 in the exact same buffer dialysate to minimize heats of dilution. Degas both solutions immediately before use.[9]

-

Instrument Setup: Load the ATAD2 solution into the sample cell and the GSK8814 solution into the titration syringe. Equilibrate the system to the desired temperature (e.g., 25°C).

-

Titration: Perform a series of small, timed injections (e.g., 20 injections of 2 µL each) of the GSK8814 solution into the ATAD2 solution, with sufficient spacing between injections to allow the signal to return to baseline.

-

Data Acquisition: The instrument records the power differential required to maintain zero temperature difference between the sample and reference cells.

-

Analysis: Integrate the heat flow signal for each injection peak. Plot the heat change per mole of injectant against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine Kd and ΔH.

-

BROMOscan™ Selectivity Profiling

BROMOscan is a competition binding assay used to determine the selectivity of a compound against a large panel of bromodomains.

-

Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is quantified via qPCR of the attached DNA tag. A potent inhibitor will prevent the bromodomain from binding to the support, resulting in a lower qPCR signal.[3][5]

-

Protocol Outline:

-

A panel of DNA-tagged bromodomains is used.

-

Each bromodomain is incubated with the immobilized ligand in the presence of the test compound (GSK8814).

-

After incubation, unbound bromodomain is washed away.

-

The amount of remaining, bead-bound bromodomain is quantified by qPCR.

-

Binding constants (Kd or Ki) are calculated by measuring the amount of bromodomain captured as a function of the test compound concentration.[3]

-

NanoBRET™ Cellular Target Engagement Assay

The NanoBRET assay quantifies compound binding to a specific target protein within intact, living cells.

-

Principle: The assay uses a target protein (ATAD2) genetically fused to a bright NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to ATAD2 is added to the cells. In the absence of a competing compound, the tracer binds to the NanoLuc-ATAD2 fusion, and the close proximity allows for Bioluminescence Resonance Energy Transfer (BRET). When a test compound (GSK8814) is added, it enters the cell and displaces the tracer from NanoLuc-ATAD2, causing a loss of BRET signal.

-

Protocol Outline:

-

Cell Preparation: Transiently transfect HEK293 cells with a plasmid encoding a NanoLuc-ATAD2 fusion protein. Culture the cells for 18-24 hours to allow for protein expression.[4]

-

Compound Dosing: Harvest the transfected cells and resuspend them. Dispense the cells into a white 384-well assay plate containing pre-dispensed serial dilutions of GSK8814.

-

Tracer Addition & Incubation: Add the NanoBRET fluorescent tracer to the wells. Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the compound and tracer to reach binding equilibrium with the target protein.[4]

-

Substrate Addition: Add the Nano-Glo® substrate and an extracellular NanoLuc inhibitor to the wells.

-

Data Acquisition: Immediately read the plate on an instrument capable of detecting both the donor (luminescence, ~450 nm) and acceptor (fluorescence, ~610 nm) signals.[4]

-

Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration to determine the cellular EC50.

-

ATAD2 Signaling Pathways

ATAD2 does not possess intrinsic enzymatic activity but acts as a scaffold and co-regulator, influencing the transcription of key oncogenes. By binding to acetylated histones, ATAD2 can recruit other factors and modulate chromatin structure. GSK8814 is an invaluable tool for investigating the downstream consequences of inhibiting this bromodomain-mediated interaction in various cancer-relevant signaling cascades.[10][11]

Caption: Key signaling pathways modulated by the ATAD2 bromodomain.

-

Rb/E2F-cMyc Pathway: ATAD2 acts as a crucial coactivator for oncogenic transcription factors like c-Myc and E2F.[12][13] By binding to chromatin at the promoter regions of target genes, ATAD2 facilitates the transcription of genes essential for cell cycle progression (e.g., Cyclin D1, CDK4) and proliferation.[11][13]

-

Steroid Hormone Signaling: In hormone-dependent cancers like breast and prostate cancer, ATAD2 co-activates the estrogen receptor (ERα) and androgen receptor (AR), enhancing the expression of hormone-responsive genes that drive tumor growth.[10][12]

-

PI3K/AKT/mTOR Pathway: ATAD2 can promote the expression of key components of the PI3K/AKT pathway, which is central to cell survival, growth, and glucose metabolism in cancer cells.[12][13]

-

MAPK Pathway: Overexpression of ATAD2 has been shown to activate the MAPK signaling cascade, another critical pathway that regulates cell proliferation and survival.[12][13] Conversely, ATAD2 deletion can activate p38 MAPK-mediated apoptosis.[12]

-

Hedgehog (HH) Signaling: ATAD2 can upregulate the expression of key proteins in the Hedgehog pathway (e.g., SHH, GLI), promoting carcinogenesis, invasion, and migration.[10][11]

Conclusion

GSK8814 is a well-characterized, high-quality chemical probe that enables rigorous investigation of ATAD2 bromodomain function. Its high potency and exceptional selectivity over the BET family make it a superior tool for deconvoluting the specific roles of ATAD2 in gene regulation and cancer biology. The availability of its inactive enantiomer, GSK8815, provides an ideal negative control for cellular experiments, strengthening the confidence in attributing observed phenotypes to on-target ATAD2 inhibition. By utilizing GSK8814 with the experimental frameworks described herein, researchers can further illuminate the complex biology of ATAD2 and evaluate its potential as a therapeutic target for novel cancer therapies.

References

- 1. Frontiers | Development of SYK NanoBRET cellular target engagement assays for gain–of–function variants [frontiersin.org]

- 2. agilent.com [agilent.com]

- 3. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 4. eubopen.org [eubopen.org]

- 5. researchgate.net [researchgate.net]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. zaguan.unizar.es [zaguan.unizar.es]

- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 10. reactionbiology.com [reactionbiology.com]

- 11. researchgate.net [researchgate.net]

- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 13. reactionbiology.com [reactionbiology.com]

The Selectivity Profile of GSK8814: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of GSK8814, a potent and selective chemical probe for the bromodomain of ATPase family AAA domain-containing protein 2 (ATAD2). The information presented herein is intended to equip researchers and drug development professionals with the critical data and methodologies necessary to effectively utilize GSK8814 in the study of ATAD2 biology and its role in oncology.

Executive Summary

GSK8814 is a highly selective inhibitor of the ATAD2 bromodomain, a protein implicated in various cancers through its role as a chromatin reader and transcriptional co-regulator. High ATAD2 expression is often correlated with poor prognoses in several cancer types. GSK8814 offers a valuable tool to investigate the therapeutic potential of ATAD2 inhibition. This document details the binding affinity, in vitro and in-cell potency, and broad selectivity of GSK8814. It also provides detailed protocols for the key assays used to determine its selectivity profile and visual diagrams of its mechanism of action and experimental workflows.

Quantitative Selectivity Data

The selectivity of GSK8814 has been rigorously characterized using a variety of biochemical and cellular assays. The following tables summarize the key quantitative data regarding its potency and selectivity.

Table 1: Potency of GSK8814 against the Primary Target (ATAD2)

| Parameter | Value | Assay Type | Reference(s) |

| IC50 | 0.059 µM | Biochemical Assay | [1] |

| pIC50 | 7.3 | TR-FRET Assay | [1][2][3] |

| pKd | 8.1 | Isothermal Titration Calorimetry (ITC) | [1][2][3] |

| pKi | 8.9 | BROMOscan (Competitive Binding Assay) | [1][2][3] |

| EC50 | 2 µM | NanoBRET (Cellular Target Engagement) | [2][3] |

Table 2: Selectivity Profile of GSK8814 Against Off-Targets

| Off-Target | Parameter | Value | Selectivity vs. ATAD2 | Reference(s) |

| BRD4 BD1 | pIC50 | 4.6 | >500-fold | [1] |

| BRD4 (general) | - | - | >1000-fold | [2][3] |

| ATAD2B | pIC50 | Comparable to ATAD2 | ~1-fold | |

| General Bromodomain Panel | Selectivity | >100-fold over most bromodomains | - | [2][3] |

Mechanism of Action

GSK8814 functions by competitively binding to the acetyl-lysine (KAc) binding pocket of the ATAD2 bromodomain. This prevents ATAD2 from recognizing and binding to acetylated histone tails on chromatin. The recruitment of ATAD2 to chromatin is associated with the transcriptional activation of pro-proliferative genes, including those regulated by the transcription factors c-MYC and E2F. By inhibiting this interaction, GSK8814 effectively downregulates the expression of these target genes, thereby impeding cancer cell growth.

Caption: Mechanism of action of GSK8814 in the cell nucleus.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the selectivity profile of GSK8814.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Protocol:

-

Preparation: Recombinant ATAD2 bromodomain protein is extensively dialyzed against the ITC buffer. GSK8814 is dissolved in the same buffer to minimize heats of dilution.

-

Loading: The ATAD2 protein solution is loaded into the sample cell of the calorimeter. The GSK8814 solution is loaded into the injection syringe.

-

Titration: A series of small injections of the GSK8814 solution are made into the sample cell containing the ATAD2 protein.

-

Data Acquisition: The heat change after each injection is measured. The initial injections result in a large heat change as the binding sites on the protein become saturated. Subsequent injections produce smaller heat changes, eventually equaling the heat of dilution.

-

Data Analysis: The integrated heat data is plotted against the molar ratio of GSK8814 to ATAD2. This binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters, including the dissociation constant (Kd).[4]

BROMOscan® Competitive Binding Assay

BROMOscan is a competition binding assay platform used to determine the selectivity of inhibitors against a large panel of bromodomains.

Protocol:

-

Assay Principle: The assay measures the ability of a test compound (GSK8814) to compete with an immobilized ligand for binding to a DNA-tagged bromodomain (ATAD2).[5][6]

-

Reaction Setup: DNA-tagged ATAD2 is incubated with the immobilized ligand and varying concentrations of GSK8814.

-

Binding Competition: If GSK8814 binds to ATAD2, it prevents the protein from binding to the immobilized ligand.

-

Quantification: The amount of DNA-tagged ATAD2 bound to the immobilized ligand is quantified using quantitative PCR (qPCR). A lower qPCR signal indicates stronger binding of GSK8814 to ATAD2.[5]

-

Data Analysis: Dissociation constants (Ki) are calculated by plotting the amount of bound ATAD2 as a function of the GSK8814 concentration. The selectivity is determined by comparing the Ki values across the entire panel of bromodomains.[5]

Caption: Generalized workflow for the BROMOscan assay.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This homogeneous assay is used to measure the displacement of a fluorescently labeled ligand from the ATAD2 bromodomain by an inhibitor.

Protocol:

-

Assay Principle: The assay utilizes a terbium-labeled donor (e.g., anti-GST antibody bound to a GST-tagged ATAD2) and a dye-labeled acceptor (e.g., a fluorescently labeled acetylated histone peptide). When the acceptor binds to the ATAD2 bromodomain, FRET occurs upon excitation of the donor.[7][8]

-

Reaction Mixture: A solution containing GST-tagged ATAD2, a terbium-labeled anti-GST antibody, the dye-labeled acetylated peptide, and varying concentrations of GSK8814 is prepared in a microtiter plate.[7]

-

Incubation: The reaction is incubated to allow for competitive binding to reach equilibrium. GSK8814 will displace the dye-labeled peptide from the ATAD2 bromodomain.[7]

-

Signal Detection: The plate is read on a TR-FRET capable microplate reader. The reader excites the terbium donor and measures the emission from both the donor and the acceptor after a time delay to reduce background fluorescence.[7][9]

-

Data Analysis: The ratio of the acceptor to donor emission is calculated. A decrease in this ratio indicates displacement of the fluorescent peptide by GSK8814. The IC50 value is determined by plotting the FRET ratio against the logarithm of the GSK8814 concentration.[7]

NanoBRET™ Cellular Target Engagement Assay

The NanoBRET assay is a proximity-based method that quantitatively measures the binding of a test compound to its target protein in live cells.

Protocol:

-

Cell Preparation: Cells are transiently transfected with a vector expressing the target protein (ATAD2) fused to a NanoLuc® luciferase.[10][11]

-

Tracer and Compound Addition: The transfected cells are seeded into a microtiter plate. A cell-permeable fluorescent tracer that binds to the ATAD2 bromodomain is added, followed by the addition of varying concentrations of the competing compound (GSK8814).[10]

-

Equilibration: The cells are incubated to allow the binding competition between the tracer and GSK8814 to reach equilibrium.[10]

-

BRET Measurement: A substrate for the NanoLuc luciferase is added to the cells. If the fluorescent tracer is bound to the NanoLuc-ATAD2 fusion protein, the energy from the luciferase reaction is transferred to the tracer, resulting in a BRET signal. This signal is measured on a luminometer capable of detecting the specific wavelengths of the donor and acceptor.[10][12]

-

Data Analysis: The BRET ratio is calculated. Competition by GSK8814 for the tracer binding site leads to a decrease in the BRET signal. The EC50 value is determined by plotting the BRET ratio against the logarithm of the GSK8814 concentration.[11]

Conclusion

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. GSK8814 | Structural Genomics Consortium [thesgc.org]

- 3. medkoo.com [medkoo.com]

- 4. reactionbiology.com [reactionbiology.com]

- 5. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 6. researchgate.net [researchgate.net]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. pubcompare.ai [pubcompare.ai]

- 11. reactionbiology.com [reactionbiology.com]

- 12. youtube.com [youtube.com]

Probing the Engagement of GSK8814 with ATAD2 in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target engagement of GSK8814, a potent and selective inhibitor of the ATPase Family AAA Domain Containing 2 (ATAD2) bromodomain, in cancer cell lines. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to support further research and development in oncology.

Core Data Summary

GSK8814 demonstrates high affinity and selectivity for the ATAD2 bromodomain, a target implicated in the progression of various cancers. The following tables summarize the key quantitative metrics of GSK8814's activity.

| Binding and Inhibitory Activity of GSK8814 | |

| Parameter | Value |

| IC50 | 0.059 µM[1][2] |

| pKd (isothermal titration calorimetry) | 8.1[1][2] |

| pKi (BROMOscan) | 8.9[1][2] |

| pIC50 (ATAD2) | 7.3[1][2] |

| pIC50 (BRD4 BD1) | 4.6[1][2] |

| Selectivity (ATAD2 vs. BRD4 BD1) | 500-fold[1][2] |

| Cellular Activity of GSK8814 | |

| Assay | Cell Line |

| Cellular Target Engagement (EC50, NanoBRET) | - |

| Colony Formation Inhibition (IC50) | LNCaP |

Signaling Pathways

ATAD2 is a key regulator of chromatin structure and gene expression, influencing several oncogenic signaling pathways. Inhibition of the ATAD2 bromodomain by GSK8814 is expected to modulate these pathways, impacting cancer cell proliferation and survival.

ATAD2 is known to be involved in several key oncogenic pathways:

-

Rb/E2F-cMyc Pathway: ATAD2 acts as a transcriptional co-activator for E2F and c-Myc, promoting the expression of genes essential for cell cycle progression and proliferation, such as Cyclin D1.[3][4]

-

Steroid Hormone Signaling: In hormone-responsive cancers, ATAD2 can co-activate nuclear receptors like the estrogen receptor (ERα), driving hormone-dependent cancer cell growth.[3]

-

PI3K/AKT and MAPK Pathways: These critical survival and proliferation pathways can be influenced by ATAD2's regulatory role in gene expression.[3][4]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.

Protocol:

-

Cell Culture and Treatment:

-

Culture cancer cells to 80-90% confluency.

-

Treat cells with varying concentrations of GSK8814 or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

-

-

Heat Shock:

-

Harvest and wash the cells, then resuspend in PBS supplemented with protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler, followed by a cooling step.

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells by freeze-thaw cycles or lysis buffer.

-

Separate the soluble protein fraction from precipitated proteins by centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

-

Quantify the amount of soluble ATAD2 in the supernatant using Western blot or ELISA.

-

-

Data Analysis:

-

Generate a melting curve by plotting the amount of soluble ATAD2 as a function of temperature.

-

A shift in the melting curve to a higher temperature in the presence of GSK8814 indicates target engagement.

-

Alternatively, an isothermal dose-response fingerprint can be generated by heating cells at a single, optimized temperature with varying concentrations of GSK8814.

-

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures the binding of a compound to a target protein in live cells.

Protocol:

-

Cell Transfection:

-

Co-transfect cells with plasmids encoding for a NanoLuc® luciferase-ATAD2 fusion protein (the energy donor) and a HaloTag®-histone fusion protein (the energy acceptor).

-

-

Cell Plating and Tracer Addition:

-

Plate the transfected cells in a multi-well plate.

-

Add a cell-permeable fluorescent tracer that binds to ATAD2, which will act as the BRET acceptor.

-

-

Compound Treatment and Signal Detection:

-

Treat the cells with a range of GSK8814 concentrations.

-

Add the NanoBRET™ Nano-Glo® Substrate.

-

Measure the donor and acceptor emission signals using a luminometer.

-

-

Data Analysis:

-

Calculate the NanoBRET™ ratio. Competitive displacement of the tracer by GSK8814 will result in a dose-dependent decrease in the BRET signal.

-

Determine the EC50 value from the dose-response curve.

-

Colony Formation Assay

This assay assesses the long-term effect of an inhibitor on the ability of single cells to proliferate and form colonies.

Protocol:

-

Cell Seeding:

-

Prepare a single-cell suspension of the desired cancer cell line.

-

Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.

-

-

Inhibitor Treatment:

-

Allow cells to adhere overnight.

-

Treat the cells with various concentrations of GSK8814 or vehicle control.

-

Incubate for 10-14 days, replacing the media with fresh inhibitor-containing media every 2-3 days.

-

-

Colony Staining and Quantification:

-

When colonies are visible, wash the wells with PBS.

-

Fix the colonies with a solution such as 10% methanol and 10% acetic acid.

-

Stain the colonies with 0.5% crystal violet solution.

-

Wash away excess stain and allow the plates to dry.

-

Count the number of colonies (typically containing >50 cells).

-

-

Data Analysis:

-

Calculate the surviving fraction for each treatment condition relative to the vehicle control.

-

Determine the IC50 value for colony formation inhibition.

-

This guide provides a foundational understanding of GSK8814's engagement with its target, ATAD2, in cancer cells. The provided data, pathways, and protocols are intended to facilitate further investigation into the therapeutic potential of ATAD2 inhibition.

References

Preliminary Investigation of GSK8814 in Novel Cancer Types: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary investigation of GSK8814, a potent and selective inhibitor of the ATAD2 bromodomain, in novel cancer types beyond its initial characterization. This document outlines the core mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Core Concepts: GSK8814 and the ATAD2 Bromodomain

GSK8814 is a chemical probe that targets the bromodomain of ATPase Family AAA Domain Containing 2 (ATAD2). ATAD2 is an epigenetic reader protein that recognizes acetylated lysine residues on histones, playing a crucial role in chromatin remodeling and gene transcription. Overexpression of ATAD2 has been identified in a variety of aggressive tumors, making it a compelling target for cancer therapy. GSK8814 acts by competitively binding to the ATAD2 bromodomain, thereby displacing it from chromatin and disrupting its function in transcriptional regulation. This leads to the deregulation of genes involved in cell proliferation and survival.

Quantitative Data Summary

The following tables summarize the key in vitro efficacy and binding affinity data for GSK8814.

| Parameter | Value | Assay | Reference |

| IC50 | 0.059 µM | Biochemical Assay | [1] |

| pKd | 8.1 | BROMOscan | [1] |

| pKi | 8.9 | BROMOscan | [1] |

| pIC50 (ATAD2) | 7.3 | Biochemical Assay | [1] |

| pIC50 (BRD4 BD1) | 4.6 | Biochemical Assay | [1] |

| Selectivity | >500-fold for ATAD2 over BRD4 BD1 | Biochemical Assay | [1] |

Table 1: In Vitro Binding and Potency of GSK8814

| Cancer Type | Cell Line | Parameter | Value | Assay | Reference |

| Prostate Cancer | LNCaP | IC50 | 2.7 µM | Colony Formation | [1] |

Table 2: Anti-proliferative Activity of GSK8814 in a Novel Cancer Cell Line

Signaling Pathway Modulation

ATAD2 is a known coactivator for several key oncogenic transcription factors, including c-Myc and E2F1. By inhibiting ATAD2, GSK8814 is hypothesized to disrupt the transcriptional activity of these factors, leading to cell cycle arrest and inhibition of tumor growth.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of GSK8814 in novel cancer types.

Cell Viability/Proliferation Assay (MTT/CCK-8)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of GSK8814 on the viability and proliferation of cancer cell lines.

Materials:

-

Cancer cell lines of interest (e.g., LNCaP, PANC-1, HepG2)

-

Complete culture medium

-

GSK8814 (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of GSK8814 in culture medium. Remove the existing medium from the wells and add 100 µL of the GSK8814 dilutions. Include a vehicle control (DMSO) at the same concentration as the highest GSK8814 concentration.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Reagent Addition:

-

For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution and incubate overnight.

-

For CCK-8 assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.

-

-

Data Acquisition: Measure the absorbance at 570 nm for the MTT assay or 450 nm for the CCK-8 assay using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of GSK8814 concentration and determine the IC50 value using non-linear regression analysis.

Colony Formation Assay

This assay assesses the long-term effect of GSK8814 on the ability of single cells to form colonies.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

GSK8814

-

6-well plates

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates.

-

Compound Treatment: After 24 hours, treat the cells with various concentrations of GSK8814 (e.g., 0.1 µM to 10 µM).

-

Incubation: Incubate the plates for 10-14 days, replacing the medium with fresh medium containing GSK8814 every 3-4 days.

-

Staining: When colonies are visible, wash the wells with PBS, fix the colonies with methanol for 15 minutes, and then stain with crystal violet solution for 20 minutes.

-

Quantification: Wash the plates with water and allow them to air dry. Count the number of colonies (typically >50 cells) in each well.

Cell Cycle Analysis

This protocol uses flow cytometry to determine the effect of GSK8814 on cell cycle distribution.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

GSK8814

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with GSK8814 at concentrations around the IC50 value for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the samples on a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Preliminary Findings in Novel Cancer Types

Prostate Cancer

ATAD2 is frequently overexpressed in prostate cancer and its expression correlates with disease progression. Preclinical data shows that GSK8814 inhibits the colony formation of LNCaP prostate cancer cells with an IC50 of 2.7 µM.[1] This suggests that ATAD2 inhibition could be a viable therapeutic strategy for this malignancy. Further investigation into the effects of GSK8814 on cell viability and cell cycle progression in a broader range of prostate cancer cell lines is warranted.

Pancreatic Cancer

Pancreatic cancer is characterized by a dense stroma and resistance to conventional therapies. ATAD2 has been implicated in the malignant characteristics of pancreatic cancer cells, including invasion and drug resistance. While direct IC50 values for GSK8814 in pancreatic cancer cell lines are not yet publicly available, the known role of ATAD2 in this disease suggests that GSK8814 may have therapeutic potential.

Hepatocellular Carcinoma (HCC)

ATAD2 overexpression is also observed in HCC and is associated with a poor prognosis. The PI3K/Akt signaling pathway, which is often dysregulated in HCC, can be influenced by ATAD2. As with pancreatic cancer, specific IC50 data for GSK8814 in HCC cell lines is needed to fully assess its potential.

Future Directions

The preliminary data presented in this guide highlight the potential of GSK8814 as a therapeutic agent in novel cancer types characterized by ATAD2 overexpression. Future research should focus on:

-

Expanding preclinical studies: Evaluating the efficacy of GSK8814 in a wider range of cell lines and in vivo models for prostate, pancreatic, and hepatocellular carcinomas.

-

Pharmacodynamic and pharmacokinetic studies: Characterizing the in vivo properties of GSK8814 to determine optimal dosing and treatment schedules.

-

Combination therapies: Investigating the synergistic potential of GSK8814 with existing standard-of-care treatments for these cancers.

-

Biomarker discovery: Identifying predictive biomarkers of response to GSK8814 to enable patient stratification in future clinical trials.

This technical guide serves as a foundational resource for the scientific community to build upon in the exploration of GSK8814 as a novel anticancer agent. The provided protocols and conceptual frameworks are intended to facilitate further research into the therapeutic potential of targeting the ATAD2 bromodomain.

References

Methodological & Application

Application Note: GSK8814 NanoBRET Assay for Cellular Target Engagement

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for determining the cellular target engagement of GSK8814 with the ATAD2 bromodomain using the NanoBRET™ Target Engagement Intracellular Assay.

Introduction

GSK8814 is a potent and selective chemical probe for the ATAD2 (ATPase Family, AAA Domain Containing 2) bromodomain, a protein associated with cancer.[1][2][3] Overexpression of ATAD2 has been correlated with poor outcomes in several cancers, making it an attractive therapeutic target.[4] The NanoBRET™ Target Engagement (TE) Assay is a proximity-based method that allows for the quantitative measurement of compound binding to a specific protein target within intact cells.[5][6][7] This assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-fused target protein and a cell-permeable fluorescent tracer.[7] The binding of a test compound, such as GSK8814, to the target protein competitively displaces the tracer, leading to a decrease in the BRET signal, which can be used to determine the compound's intracellular affinity.[5][6]

Quantitative Data Summary

The following table summarizes the reported binding and activity values for GSK8814.

| Parameter | Value | Assay Type | Target | Reference |

| IC50 | 0.059 µM | Biochemical Assay | ATAD2 Bromodomain | [1] |

| pKd | 8.1 | Isothermal Titration Calorimetry (ITC) | ATAD2 Bromodomain | [2] |

| pKi | 8.9 | BROMOscan | ATAD2 Bromodomain | [1][2] |

| pIC50 | 7.3 | Peptide Displacement Assay | ATAD2 Bromodomain | [2] |

| Cellular EC50 | 2 µM | NanoBRET Assay | NanoLuc-ATAD2 Bromodomain | [2] |

Signaling Pathway

ATAD2 is a chromatin-remodeling factor that plays a role in gene transcription.[2] Its bromodomain specifically recognizes and binds to acetylated lysine residues on histone tails, a key event in chromatin decompaction and gene activation. By inhibiting the ATAD2 bromodomain, GSK8814 prevents this interaction, leading to the modulation of gene expression, which can impact cancer cell growth and proliferation.[1][4]

Caption: ATAD2 bromodomain binding to acetylated histones and its inhibition by GSK8814.

Experimental Protocol: GSK8814 NanoBRET Target Engagement Assay

This protocol is adapted from general NanoBRET™ Target Engagement Assay protocols provided by Promega.[5]

1. Materials

-

Cells: HEK293 cells (or other suitable cell line)

-

Plasmids:

-

ATAD2-NanoLuc® fusion vector (N- or C-terminal fusion)

-

Transfection Carrier DNA

-

-

Reagents:

-

GSK8814

-

NanoBRET™ Tracer specific for ATAD2 (if available) or a suitable bromodomain tracer

-

FuGENE® HD Transfection Reagent

-

Opti-MEM™ I Reduced Serum Medium

-

DMEM with 10% FBS

-

Trypsin-EDTA

-

DMSO

-

NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

-

-

Equipment:

-

White, non-binding surface 96-well or 384-well assay plates

-

Plate reader capable of measuring luminescence at 450 nm and 610 nm (or appropriate filters for the specific tracer)

-

Standard cell culture equipment

-

2. Methods

2.1. Cell Culture and Transfection

-

Culture HEK293 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.

-

For transfection, prepare a DNA-FuGENE HD mixture in Opti-MEM™. A recommended ratio is 1 µg of total DNA to 3 µL of FuGENE HD. The total DNA should be a mix of the ATAD2-NanoLuc® vector and carrier DNA at a 1:9 ratio (e.g., 0.1 µg of ATAD2-NanoLuc® vector and 0.9 µg of carrier DNA).[6]

-

Incubate the mixture for 20 minutes at room temperature.[6]

-

Add the transfection complex to HEK293 cells and incubate for 18-24 hours to allow for protein expression.[6]

2.2. Assay Preparation

-

Harvest the transfected cells using trypsin, neutralize, and centrifuge at 200 x g for 5 minutes.[6]

-

Resuspend the cell pellet in Opti-MEM™ to a concentration of 2 x 10^5 cells/mL.[6]

-

Prepare serial dilutions of GSK8814 in DMSO. Then, create a 10X final concentration of each dilution in Opti-MEM™.

-

Prepare a 20X stock of the NanoBRET™ tracer in Opti-MEM™. The optimal tracer concentration should be determined experimentally but is typically at a concentration that gives 50-80% of the maximal BRET signal.

2.3. Assay Procedure

-

Dispense the 10X GSK8814 dilutions into the wells of a white assay plate (e.g., 10 µL for a 100 µL final volume in a 96-well plate). Include DMSO-only wells as a no-compound control.

-

Add the 20X NanoBRET™ tracer to the cell suspension to create a 2X cell/tracer mix.

-

Add the 2X cell/tracer mix to the wells containing the GSK8814 dilutions (e.g., 50 µL).

-

Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the binding to reach equilibrium.[6]

-

Prepare the NanoBRET™ Nano-Glo® Substrate solution by mixing it with the Extracellular NanoLuc® Inhibitor in Opti-MEM™ according to the manufacturer's instructions.

-

Add the substrate solution to each well (e.g., 20 µL for a final volume of 120 µL).

-

Read the plate within 20 minutes on a plate reader, measuring both donor (NanoLuc®, ~450 nm) and acceptor (Tracer, ~610 nm) emission.[6]

2.4. Data Analysis

-

Calculate the BRET ratio for each well by dividing the acceptor emission by the donor emission.

-

Normalize the BRET ratios to the no-compound (DMSO) control.

-

Plot the normalized BRET ratio against the logarithm of the GSK8814 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of GSK8814 required to displace 50% of the tracer from the ATAD2-NanoLuc® protein.

Experimental Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. GSK8814 | Structural Genomics Consortium [thesgc.org]

- 3. Aiming to Miss a Moving Target: Bromo and Extra Terminal Domain (BET) Selectivity in Constrained ATAD2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Chemical Probe for the ATAD2 Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]

- 6. eubopen.org [eubopen.org]

- 7. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]

Application Notes: High-Throughput Screening of ATAD2 Bromodomain Inhibitors using GSK8814 in a TR-FRET Binding Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATPase Family AAA Domain-Containing Protein 2 (ATAD2) has emerged as a significant target in oncology due to its role in chromatin remodeling and transcriptional regulation, processes that are often dysregulated in cancer. The bromodomain of ATAD2 recognizes and binds to acetylated lysine residues on histones, an interaction crucial for its function in gene expression.[1][2][3] Consequently, inhibiting the ATAD2 bromodomain presents a promising therapeutic strategy.

GSK8814 is a potent and selective chemical probe for the ATAD2 bromodomain.[4][5] Its high affinity and selectivity make it an invaluable tool for studying ATAD2 biology and for developing novel therapeutics. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, homogeneous assay format ideal for high-throughput screening (HTS) of inhibitors.[6][7][8] This technology offers high sensitivity, low background, and resistance to interference from library compounds.

These application notes provide a detailed protocol for a TR-FRET-based binding assay to identify and characterize inhibitors of the ATAD2 bromodomain using GSK8814 as a reference compound.

Principle of the TR-FRET Assay

The ATAD2 TR-FRET binding assay is a competitive immunoassay. The principle relies on the proximity-dependent energy transfer from a long-lifetime terbium (Tb) chelate donor to a fluorescent acceptor. In this assay, a biotinylated peptide containing an acetylated lysine residue, which mimics the natural histone ligand of ATAD2, is used. A GST-tagged ATAD2 bromodomain protein is also a key component.

The assay components are:

-

GST-tagged ATAD2 bromodomain: The protein of interest.

-

Terbium-labeled anti-GST antibody (Donor): Binds to the GST-tag on the ATAD2 protein.

-

Streptavidin-conjugated fluorophore (e.g., d2 or APC) (Acceptor): Binds to the biotinylated acetylated-histone peptide.

-

Biotinylated acetylated-histone peptide: The ligand for the ATAD2 bromodomain.

-

GSK8814 or test compound: Competes with the acetylated-histone peptide for binding to the ATAD2 bromodomain.

When the ATAD2 bromodomain binds to the acetylated peptide, the terbium donor and the acceptor fluorophore are brought into close proximity, resulting in a high TR-FRET signal. When an inhibitor like GSK8814 binds to the ATAD2 bromodomain, it displaces the acetylated peptide, leading to a decrease in the TR-FRET signal. The magnitude of this decrease is proportional to the affinity of the inhibitor.

Data Presentation

The potency of GSK8814 and other ATAD2 inhibitors is typically determined by generating a dose-response curve and calculating the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the TR-FRET signal. Other binding parameters such as pIC50, Kd, and Ki can also be determined.

| Parameter | Value | Assay Type | Reference |

| pIC50 | 7.3 | Peptide Displacement | [4] |

| IC50 | 59 nM | Peptide Displacement | [5] |

| pKd | 8.1 | Isothermal Titration Calorimetry (ITC) | [4][9] |

| pKi | 8.9 | BROMOscan | [4][5] |

| EC50 | 2 µM | NanoBRET (Cellular Target Engagement) | [4] |

Experimental Protocols

Materials and Reagents

-

GST-tagged human ATAD2 bromodomain (e.g., BPS Bioscience, #31121)

-

Terbium-labeled anti-GST antibody (e.g., Thermo Fisher Scientific, PV3551)

-

Streptavidin-d2 (or other suitable acceptor) (e.g., Cisbio, 610SADLA)

-

Biotinylated histone H4 acetylated peptide (e.g., AnaSpec, AS-64448)

-

GSK8814 (e.g., MedChemExpress, HY-114204)

-

Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA, 0.05% Tween-20

-

384-well low-volume, non-binding black plates (e.g., Corning, #4511)

-

TR-FRET compatible microplate reader

Experimental Workflow

Detailed Protocol

1. Reagent Preparation:

-

Prepare a 10 mM stock solution of GSK8814 in 100% DMSO.

-

Create a serial dilution of GSK8814 in DMSO, typically starting from 1 mM down to the desired lowest concentration. Then, dilute these DMSO stocks into the assay buffer to create the final concentrations for the assay. The final DMSO concentration in the well should be kept below 1%.

-

Thaw all protein and peptide reagents on ice.

-

Prepare the working solutions of GST-ATAD2, Tb-anti-GST antibody, Biotin-Ac-Peptide, and SA-Acceptor in the assay buffer at 2x the final desired concentration. The optimal concentrations of these reagents should be determined empirically through titration experiments.

2. Assay Procedure (384-well format):

-

Step 1: Add 5 µL of the diluted GSK8814 or test compound to the wells of the 384-well plate. For control wells, add 5 µL of assay buffer with the corresponding DMSO concentration.

-

Step 2: Prepare a mixture of GST-ATAD2 and Tb-anti-GST antibody. Add 5 µL of this mixture to each well.

-

Step 3: Prepare a mixture of Biotin-Ac-Peptide and SA-Acceptor. Add 10 µL of this mixture to each well to initiate the reaction.

-

Step 4: Seal the plate and incubate at room temperature for 1-2 hours, protected from light. The optimal incubation time should be determined to ensure the reaction has reached equilibrium.

-

Step 5: Read the plate on a TR-FRET compatible microplate reader. Excite the terbium donor at ~340 nm and measure the emission at two wavelengths: ~620 nm (terbium emission) and ~665 nm (acceptor emission).

3. Data Analysis:

-

The TR-FRET ratio is calculated as: (Emission at 665 nm / Emission at 620 nm) * 10,000.

-

Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value. This can be done using graphing software such as GraphPad Prism.

ATAD2 in Chromatin Regulation and Inhibition by GSK8814

ATAD2 is a chromatin-modifying enzyme that plays a crucial role in various cellular processes, including DNA replication and transcription.[1][2] Its bromodomain specifically recognizes and binds to acetylated lysine residues on histone tails, which serves to recruit other protein complexes to chromatin.[10][11] This recruitment can lead to changes in chromatin structure and ultimately alter gene expression patterns. In many cancers, ATAD2 is overexpressed and contributes to the transcription of oncogenes like MYC.[12][13]

GSK8814 acts as a competitive inhibitor by binding to the acetyl-lysine binding pocket of the ATAD2 bromodomain.[4][5] This prevents the recognition of acetylated histones, thereby disrupting the recruitment of ATAD2-containing complexes to chromatin and inhibiting its downstream oncogenic signaling.

References

- 1. mdpi.com [mdpi.com]

- 2. ATAD2 as a Cancer Target: Insights into Its Structure, Functions, Mechanisms, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ATAD2 bromodomain in cancer therapy: current status and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GSK8814 | Structural Genomics Consortium [thesgc.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Time Resolved Fluorescence Resonance Energy Transfer Assay for Discovery of Small Molecule Inhibitors of Methyl-CpG Binding Domain Protein 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Chemical Probe for the ATAD2 Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. "Functional And Structural Characterization Of Atad2 And Atad2b Conserv" by Kiera Lenore Malone [scholarworks.uvm.edu]

- 12. Identification of a novel ligand for the ATAD2 bromodomain with selectivity over BRD4 through a fragment growing approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Application Note: Evaluating the Anti-Proliferative Effects of GSK8814 in LNCaP Prostate Cancer Cells using a Colony Formation Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prostate cancer is a leading cause of cancer-related mortality in men, with the androgen receptor (AR) signaling pathway playing a crucial role in its progression. LNCaP (Lymph Node Carcinoma of the Prostate) cells are an androgen-sensitive human prostate adenocarcinoma cell line widely used as an in vitro model for studying prostate cancer. These cells express a mutated AR (T877A) and are responsive to androgens, making them a relevant system for evaluating therapies targeting AR-related pathways.

GSK8814 is a potent and selective chemical probe that inhibits the bromodomain of ATAD2 (ATPase Family AAA Domain Containing 2). Bromodomain-containing proteins, like ATAD2, are epigenetic readers that bind to acetylated histones and regulate gene expression. The inhibition of these proteins is a promising therapeutic strategy in oncology. Studies have shown that GSK8814 can inhibit colony formation in LNCaP cells, suggesting it affects their long-term proliferative capacity.

The colony formation assay, or clonogenic assay, is a fundamental method to assess the ability of a single cell to proliferate into a colony, which is defined as a cluster of at least 50 cells. This assay provides a measure of reproductive cell death after treatment with cytotoxic agents and is more indicative of long-term therapeutic efficacy than short-term viability assays. This document provides a detailed protocol for performing a colony formation assay to evaluate the effects of GSK8814 on LNCaP cells.

Hypothesized Signaling Pathway of GSK8814 in LNCaP Cells

The diagram below illustrates the proposed mechanism by which GSK8814 inhibits LNCaP cell proliferation. In LNCaP cells, androgen receptor (AR) signaling is a key driver of the transcription of genes essential for cell growth

Application Note: Identification of ATAD2 Genomic Targets Using GSK8814 with Chromatin Immunoprecipitation Sequencing (ChIP-seq)

Introduction

ATPase Family AAA Domain Containing 2 (ATAD2) is an epigenetic reader protein increasingly recognized as a key oncogene in various human cancers.[1][2] Its function is linked to its bromodomain, which recognizes acetylated lysine residues on histones, and its ATPase domain, which likely provides the energy for chromatin remodeling.[3][4] ATAD2 acts as a coactivator for several key oncogenic transcription factors, including c-Myc and E2F, thereby promoting the expression of genes involved in cell proliferation and survival.[1][5] Given its strong correlation with poor prognosis in many cancers, ATAD2 has emerged as a promising therapeutic target.[6]

GSK8814 is a potent and highly selective chemical probe for the ATAD2 bromodomain (IC₅₀ = 0.059 μM).[7] It exhibits over 500-fold selectivity for ATAD2 over other bromodomains, including the well-studied BET family (e.g., BRD4), making it an excellent tool for investigating the specific functions of ATAD2.[7][8] By competitively binding to the acetyl-lysine binding pocket of the bromodomain, GSK8814 displaces ATAD2 from its chromatin binding sites.

This application note provides a detailed protocol for utilizing GSK8814 in a comparative ChIP-seq experiment to identify the genome-wide binding sites of ATAD2. The experiment is designed to map genomic regions that exhibit a significant reduction in ATAD2 occupancy upon treatment with GSK8814, thereby revealing the direct genomic targets of ATAD2's bromodomain activity.

Signaling Pathway and Experimental Overview

The following diagrams illustrate the biological context of ATAD2 and the experimental workflow for its target identification.

Caption: ATAD2 signaling pathway and point of inhibition by GSK8814.

Caption: Workflow for identifying ATAD2 targets using GSK8814-based ChIP-seq.

Experimental Protocol

This protocol is optimized for a starting material of 1-2 x 10⁷ cells per immunoprecipitation (IP) reaction. All steps should be performed in a sterile environment and on ice unless otherwise specified.

Part 1: Cell Culture and GSK8814 Treatment

-

Cell Seeding: Plate a suitable cell line (e.g., breast, prostate, or other cancer cell lines with known ATAD2 expression) at a density that will result in ~80-90% confluency on the day of the experiment.

-

Compound Preparation: Prepare a stock solution of GSK8814 in DMSO. GSK8814 can inhibit genes involved in the cell cycle in LNCaP cells with an IC₅₀ of 2.7 μM.[7]

-

Treatment:

-

Test Group: Treat cells with GSK8814 at a final concentration of 1-5 μM for 4-6 hours.

-

Control Group: Treat cells with an equivalent volume of DMSO (vehicle) for the same duration.

-

Part 2: Chromatin Immunoprecipitation (ChIP)

This section is adapted from standard cross-linking ChIP protocols.[9]

-

Cross-linking:

-

Add formaldehyde directly to the cell culture medium to a final concentration of 1% (v/v).

-

Incubate for 10 minutes at room temperature with gentle shaking.

-

Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

-

-

Cell Harvesting and Lysis:

-

Wash cells twice with ice-cold PBS.

-

Scrape cells into PBS containing protease inhibitors and pellet by centrifugation.

-

Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA-150 containing protease inhibitors) and incubate on ice to release nuclei.

-

-

Chromatin Shearing:

-

Sonicate the nuclear lysate to shear chromatin into fragments of 200-1000 bp.[10] Optimization of sonication conditions (power, duration, cycles) is critical and may be required for different cell types.

-

Verify fragmentation efficiency by running an aliquot on an agarose gel.

-

Centrifuge the sonicated lysate to pellet debris; the supernatant is the soluble chromatin fraction.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C.

-

Set aside a small aliquot of the pre-cleared chromatin as an "Input" control.

-

Add a ChIP-grade anti-ATAD2 antibody to the remaining chromatin and incubate overnight at 4°C with rotation.

-

Add pre-blocked Protein A/G magnetic beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.

-

-

Washes and Elution:

-

Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins.

-

Elute the chromatin complexes from the beads using an elution buffer (e.g., 1% SDS, 100 mM NaHCO₃).

-

Part 3: DNA Purification and Library Preparation

-

Reverse Cross-linking:

-

Add NaCl to the eluted samples (and the Input control) and incubate at 65°C for at least 6 hours to reverse the formaldehyde cross-links.

-

-

Purification:

-

Treat the samples with RNase A to remove RNA, followed by Proteinase K to digest proteins.

-

Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.

-

-

Library Preparation and Sequencing:

-

Quantify the purified DNA.

-

Prepare sequencing libraries from the ChIP and Input DNA samples according to the manufacturer's protocol (e.g., Illumina TruSeq ChIP Library Prep Kit). This typically involves end-repair, A-tailing, adapter ligation, and PCR amplification.

-

Perform high-throughput sequencing.

-

Data Presentation and Analysis

Key Experimental Parameters

The following table summarizes the critical quantitative data for this protocol.

| Parameter | Recommended Value/Range | Notes |

| Cell Number | 1-2 x 10⁷ cells per IP | Ensure sufficient starting material for a good signal-to-noise ratio. |

| GSK8814 Concentration | 1-5 µM | Titration may be necessary to determine the optimal concentration.[7] |

| Treatment Time | 4-6 hours | A time course can be performed to optimize displacement. |

| Formaldehyde Cross-linking | 1% for 10 minutes | Over-cross-linking can mask epitopes and reduce shearing efficiency. |

| Chromatin Fragment Size | 200-1000 bp | Optimal for achieving good resolution in peak calling.[10] |

| Antibody Amount | 5-10 µg per IP | Varies by antibody; refer to manufacturer's datasheet. Use a validated ChIP-grade antibody. |

| Sequencing Depth | >20 million reads per sample | Higher depth provides better coverage and more reliable peak detection. |

Bioinformatics Workflow

-

Quality Control: Assess the quality of raw sequencing reads using tools like FastQC.[10]

-

Alignment: Align reads to the appropriate reference genome using an aligner such as Bowtie2.[10]

-

Peak Calling: Identify regions of significant DNA enrichment (peaks) for both the vehicle and GSK8814-treated samples relative to the Input control using a peak caller like MACS2.[10]

-

Differential Binding Analysis: Compare the peak profiles of the vehicle-treated and GSK8814-treated samples. Tools such as DiffBind or MAnorm can be used to identify peaks with a statistically significant reduction in signal in the GSK8814-treated sample.

-

Downstream Analysis: The resulting genomic regions represent high-confidence ATAD2 binding sites that are dependent on its bromodomain. These sites can be annotated to nearby genes and analyzed for enriched motifs (e.g., E2F or c-Myc binding sites) and pathway involvement (e.g., GO analysis) to understand the biological functions of ATAD2.[10]

References

- 1. ATPase family AAA domain-containing protein 2 (ATAD2): From an epigenetic modulator to cancer therapeutic target [thno.org]

- 2. researchgate.net [researchgate.net]

- 3. Tumor-Promoting ATAD2 and Its Preclinical Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ATPase family AAA domain-containing protein 2 (ATAD2): From an epigenetic modulator to cancer therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bayer.com [bayer.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. GSK8814 | Structural Genomics Consortium [thesgc.org]

- 9. pubcompare.ai [pubcompare.ai]

- 10. ChIP-Seq: Introduction, Features, Workflow, and Applications - CD Genomics [rna.cd-genomics.com]

Application Notes and Protocols for GSK8814 in High-Throughput Screening

Introduction

ATAD2 (ATPase Family, AAA Domain Containing 2) has emerged as a significant target in cancer research due to its role in chromatin remodeling and gene transcription.[1][2] Elevated expression of ATAD2 is correlated with poor prognoses in various cancers, making it an attractive target for therapeutic intervention.[3] The bromodomain of ATAD2 is crucial for its function, as it recognizes and binds to acetylated lysine residues on histones, thereby influencing gene expression.[1][2] GSK8814 is a potent and highly selective chemical probe for the ATAD2 bromodomain, making it an invaluable tool for studying ATAD2 biology and for the discovery of novel inhibitors.[1][3][4]

These application notes provide detailed protocols for utilizing GSK8814 in high-throughput screening (HTS) campaigns to identify and characterize new ATAD2 inhibitors.

Mechanism of Action of GSK8814

GSK8814 acts as a competitive inhibitor of the ATAD2 bromodomain's acetyl-lysine binding pocket.[3] By occupying this site, it prevents the interaction between ATAD2 and acetylated histones, thereby disrupting its chromatin-modifying functions which can impact the expression of genes involved in cell cycle and division.[4]

Figure 1: Mechanism of ATAD2 inhibition by GSK8814.

Data Presentation

Table 1: In Vitro Binding Affinity and Selectivity of GSK8814

| Parameter | Value | Assay Type | Reference |

| IC50 | 0.059 µM | Biochemical Assay | [4] |

| pIC50 (ATAD2) | 7.3 | Peptide Displacement | [1] |

| pKd | 8.1 | Isothermal Titration Calorimetry (ITC) | [1] |

| pKi | 8.9 | BROMOscan | [1][4] |

| pIC50 (BRD4 BD1) | 4.6 | Peptide Displacement | [4] |

| Selectivity | >500-fold vs. BRD4 BD1 | Biochemical Assay | [4] |

| Selectivity | >100-fold vs. other bromodomains | BROMOscan | [1] |

Table 2: Cellular Activity of GSK8814

| Parameter | Value | Assay Type | Cell Line | Reference |

| EC50 | 2 µM | NanoBRET | Engineered cells | [1] |

| IC50 | 2.7 µM | Colony Formation Assay | LNCaP | [4] |

Experimental Protocols

High-throughput screening for novel ATAD2 inhibitors can be effectively performed using various assay formats.[5] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are particularly well-suited for HTS due to their robustness, sensitivity, and miniaturization capability.[5] The following protocol describes a representative TR-FRET-based HTS assay to identify inhibitors of the ATAD2-histone interaction, using GSK8814 as a positive control.

Protocol 1: Primary High-Throughput Screening for ATAD2 Inhibitors using TR-FRET

Principle:

This assay measures the proximity-based energy transfer between a donor fluorophore (e.g., Europium-chelate) conjugated to an anti-tag antibody that binds to a tagged ATAD2 bromodomain, and an acceptor fluorophore (e.g., ULight™-dye) conjugated to a biotinylated histone H4 peptide that is bound by streptavidin-acceptor. When the ATAD2 bromodomain and the histone peptide interact, the donor and acceptor are brought into close proximity, resulting in a high FRET signal. Small molecule inhibitors that disrupt this interaction will lead to a decrease in the FRET signal.

Materials and Reagents:

-

Recombinant His-tagged ATAD2 bromodomain protein

-

Biotinylated Histone H4 acetylated peptide (e.g., Biotin-H4K5acK8acK12acK16ac)

-

TR-FRET Donor: Europium-labeled Anti-His Tag Antibody

-

TR-FRET Acceptor: Streptavidin-conjugated Acceptor (e.g., ULight™)

-

Assay Buffer: e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20, 1 mM DTT

-

GSK8814 (Positive Control)

-

DMSO (Vehicle Control)

-

Test Compound Library (dissolved in DMSO)

-

384-well, low-volume, white microplates

Experimental Workflow:

Figure 2: High-Throughput Screening (HTS) experimental workflow.

Procedure:

-

Compound Plating:

-